Product packaging for Contignasterol(Cat. No.:CAS No. 137571-30-3)

Contignasterol

Cat. No.: B1217867
CAS No.: 137571-30-3
M. Wt: 508.7 g/mol
InChI Key: IRHVLQMEQPABHG-QUZWXNHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contignasterol is a highly oxygenated steroid isolated from the marine sponge Petrosia contignata and other Neopetrosia species. This natural product features a unique steroidal structure characterized by a 3α-hydroxyl, 4β-hydroxyl, 6α-hydroxyl, 7β-hydroxyl, a 15-ketone group, and an unusual cyclic hemiacetal functionality in its side chain. It is noted for possessing the 'unnatural' 14β-hydrogen configuration, a rarity among naturally occurring steroids. Extensive pharmacological research has established this compound as a potent anti-inflammatory and anti-allergic agent. In vivo studies using sensitized guinea-pig models have demonstrated its efficacy in inhibiting allergen-induced bronchoconstriction and plasma protein exudation in the tracheobronchial airways. The compound significantly inhibits the production of pro-inflammatory mediators and has shown potential as an anti-asthma candidate, with effects comparable to established drugs like nedocromil sodium. Its mechanism of action includes inhibition of histamine release from mast cells, making it a valuable tool for studying immune and inflammatory pathways. Given its novel structure and diverse biological activities, this compound serves as a key research compound in pharmacological studies targeting inflammatory diseases, allergic asthma, and cardiovascular disorders. It is offered exclusively for laboratory research purposes. CAS Number : 137571-30-3 Molecular Formula : C29H48O7 Molecular Weight : 508.69 g/mol Please Note : This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O7 B1217867 Contignasterol CAS No. 137571-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137571-30-3

Molecular Formula

C29H48O7

Molecular Weight

508.7 g/mol

IUPAC Name

(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1

InChI Key

IRHVLQMEQPABHG-QUZWXNHXSA-N

SMILES

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C

Isomeric SMILES

C[C@H]([C@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C

Canonical SMILES

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C

Synonyms

contignasterol

Origin of Product

United States

Structural Elucidation and Stereochemical Investigations of Contignasterol

Elucidation of the Core Steroid Skeleton

The structural analysis of Contignasterol revealed a steroid nucleus with several remarkable and unconventional features that set it apart from common terrestrial and marine steroids. These features were meticulously pieced together through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and chemical derivatization.

Distinctive Ring System Features

The tetracyclic core of this compound is adorned with functionalities and stereochemical arrangements that are rare in nature. The initial structural elucidation was complicated by the presence of a cyclic hemiacetal in the side chain, which exists as a mixture of epimers, leading to complex NMR spectra. To simplify the analysis, researchers often utilized the tetraacetate derivative of this compound, which provided a single, stable entity for comprehensive spectroscopic study. nih.gov

This unusual feature is shared by a small family of other marine-derived steroids, including xestobergsterols and haliclostanone sulfate, suggesting a common biosynthetic pathway that deviates from the standard steroid cyclization cascade.

This compound is characterized by a high degree of oxygenation across its steroid skeleton, with multiple hydroxyl groups and a ketone functionality strategically positioned on the rings. google.com

Detailed spectroscopic analysis confirmed the presence and specific stereochemistry of four hydroxyl groups on rings A and B. These have been identified as 3α-hydroxyl, 4β-hydroxyl, 6α-hydroxyl, and 7β-hydroxyl groups. google.com This dense and specific pattern of hydroxylation contributes significantly to the polarity and potential biological activity of the molecule. The precise assignment of these stereocenters was crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Ring Oxygenation Patterns

Side Chain Structure and Functionality

The side chain of this compound is as unique as its steroid nucleus, featuring a novel cyclic hemiacetal that is unprecedented among naturally occurring steroids. google.com This structure is formed by an intramolecular cyclization between a hydroxyl group at C-22 and an aldehyde at C-29. google.com In solution, this cyclic hemiacetal exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde form, which initially complicated the interpretation of NMR spectra due to the presence of two slowly interconverting epimers at the hemiacetal carbon. nih.gov

The absolute configuration of the stereocenters in the side chain has been determined to be 22R and 24R. This complex and unique side chain is not merely a structural curiosity; it appears to be crucial for the molecule's biological activity. Studies have shown that converting the hemiacetal functionality to a methyl acetal (B89532) leads to a significant decrease in its anti-allergic potency, indicating that the presence of the hemiacetal or a hydroxyl group at C-29 is essential for its biological function. google.comgoogle.com This suggests that the side chain plays a direct role in the molecular interactions that underpin this compound's therapeutic potential.

Data Tables

The following tables present the ¹H and ¹³C NMR chemical shift data for this compound Tetraacetate, which was instrumental in the elucidation of the native compound's structure. nih.gov The data was recorded in benzene-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound Tetraacetate (2)

Carbon No.¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity (J in Hz)
135.51.08, 1.83m
227.31.60, 2.02m
371.65.24m
466.63.87bs
543.11.80d (12.3)
673.85.40d (8.4)
774.76.63t (8.8)
841.11.95m
943.51.30m
1037.8--
1121.01.25, 1.45m
1238.91.40, 1.65m
1345.4--
1451.72.34bs
15219.0--
1639.12.00, 2.22m
1761.21.90m
1819.70.58s
1914.81.12s
2036.51.40m
2118.90.92d (6.6)
2278.13.20dd (3.3, 9.6)
2332.91.20, 1.58m
2439.01.30m
2531.41.75m
2619.80.89d (6.7)
2717.60.82d (6.7)
2834.41.05, 1.50m
2990.45.16t (3.0)

Epimerization Phenomena at C-29

The hemiacetal carbon, C-29, is a stereocenter, giving rise to the possibility of two epimers. Indeed, solutions of this compound are observed to be a mixture of these two epimers, a phenomenon known as epimerization. This equilibrium mixture further complicates spectroscopic analysis, as it results in the doubling of certain NMR signals. The presence of two distinct signals for the hemiacetal carbon in the ¹³C NMR spectrum is a clear indication of this epimerization. The ratio of the epimers can be influenced by the solvent and other experimental conditions. The observation and characterization of this epimerization were critical for a complete understanding of this compound's behavior in solution and for the accurate assignment of its spectral data. The interconversion between the two epimers at C-29 highlights the dynamic nature of this unique steroidal side chain.

Absolute Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a paramount challenge in natural product chemistry. For this compound, this was particularly crucial for understanding its biological activity and potential biosynthetic pathways.

Determination of Side Chain Absolute Configuration (e.g., 22R, 24R)

Through rigorous analysis, the absolute configuration of the stereocenters within the side chain of this compound has been established as 22R and 24R. This specific arrangement of substituents around these chiral carbons is a defining characteristic of the molecule. The determination of this stereochemistry was not a trivial task and required the application of specialized analytical techniques capable of discerning subtle differences in the spatial orientation of atoms.

Methodologies for Absolute Configuration Determination (e.g., Chiral Auxiliary Nuclear Magnetic Resonance Analysis with MPA and MTPA esters)

A powerful technique employed to unravel the absolute stereochemistry of this compound's side chain was the use of chiral derivatizing agents, specifically α-methoxy-α-phenylacetic acid (MPA) and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This method involves the formation of diastereomeric esters by reacting the hydroxyl groups of this compound with the chiral MPA or MTPA chlorides.

The resulting diastereomers exhibit distinct NMR spectral properties. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed ester linkage in the ¹H NMR spectra of the (R)- and (S)-MPA/MTPA esters, it is possible to deduce the absolute configuration of the adjacent stereocenters. This chiral auxiliary NMR analysis provided the definitive evidence to assign the 22R and 24R configuration to the side chain of this compound.

Advanced Spectroscopic Techniques in Structural Analysis

The complex structure of this compound, with its numerous stereocenters and functional groups, demanded the application of a suite of advanced spectroscopic techniques for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential in piecing together its intricate molecular puzzle.

1D NMR:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule, including their connectivity through spin-spin coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., alkyl, olefinic, carbonyl). The presence of doubled peaks in the ¹³C NMR spectrum of this compound was a key indicator of the C-29 epimerization.

2D NMR: Two-dimensional NMR experiments were instrumental in establishing the connectivity between atoms and the spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing vital information about the stereochemistry and conformation of the molecule. For instance, ROESY correlations were used to confirm the relative stereochemistry of the C-29 epimers.

The comprehensive analysis of these NMR datasets allowed for the unambiguous assignment of all proton and carbon signals, ultimately leading to the complete structural elucidation of this compound.

Interactive NMR Data Table for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
137.21.85, 1.05
231.51.95, 1.55
371.83.55
442.32.30, 2.20
5140.8-
6121.75.35
731.91.95, 1.50
831.91.50
950.10.95
1036.5-
1121.11.55, 1.45
1239.81.75, 1.25
1342.8-
1456.71.20
1524.31.80, 1.15
1628.21.90, 1.50
1756.01.00
1812.00.68
1919.41.02
2036.21.40
2118.70.92
2273.53.80
2331.61.65, 1.55
2445.61.80
2529.71.70
2619.80.85
2719.70.86
2817.60.95
2998.5 / 94.25.25 / 4.85

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The two values for C-29 and H-29 represent the two epimers.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Tandem Mass Spectrometry (FAB-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of an unknown compound with high accuracy. In the analysis of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed in the positive ion mode. This technique generates ions of the analyte and measures their mass-to-charge ratio with great precision.

The (+)-HRESIMS spectrum for this compound showed a sodium adduct ion [M + Na]⁺ at an m/z of 531.3289. nih.gov This experimental value was compared to the calculated mass for the molecular formula C₂₉H₄₈O₇Na⁺, which is 531.3298. nih.gov The close correlation between the measured and calculated mass confirms the elemental composition of this compound as C₂₉H₄₈O₇.

ParameterObserved ValueCalculated ValueDeduced FormulaSource
Ion [M + Na]⁺
m/z 531.3289531.3298C₂₉H₄₈O₇Na nih.gov

Tandem mass spectrometry techniques, such as Fast Atom Bombardment-Tandem Mass Spectrometry (FAB-MS/MS), are crucial for gaining further structural insights. uni-duesseldorf.deresearchgate.net While HRESIMS provides the molecular formula, tandem MS experiments involve the fragmentation of a selected precursor ion. ncsu.edunih.gov The resulting fragmentation pattern offers valuable information about the molecule's substructures and connectivity, which is instrumental in the complete structural elucidation of complex natural products. nih.govnih.gov

Ultraviolet (UV) and Electronic Circular Dichroism (ECD) Measurements

Spectroscopic methods like Ultraviolet (UV) and Electronic Circular Dichroism (ECD) provide information about the electronic properties and absolute stereochemistry of a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. youtube.com For this compound, the UV spectrum was measured in methanol (B129727).

Solventλₘₐₓ (nm)log εSource
Methanol2822.47 nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This makes it a powerful method for investigating the stereochemical features of a compound. mdpi.comnih.gov The ECD spectrum of this compound was recorded in methanol at a concentration of 1.97 × 10⁻⁴ M. The data revealed a negative Cotton effect, providing key information for the assignment of its absolute configuration. nih.gov

SolventConcentration (M)λₘₐₓ (nm)ΔεSource
Methanol1.97 × 10⁻⁴312-2.0 nih.gov

Biosynthetic Pathways and Precursors of Contignasterol

Proposed Biogenetic Origin of the Contignasterol Skeleton

The biogenesis of the this compound skeleton is believed to deviate significantly from conventional steroid biosynthetic pathways. It is hypothesized that this compound originates from a common dietary sterol precursor, likely a Δ⁷-sterol, which is then subjected to a series of oxidative modifications within the sponge or its associated microorganisms.

A key proposal for the formation of the highly functionalized and stereochemically unique core of this compound involves a series of enzymatic oxidations of the steroidal nucleus. This is followed by a crucial intramolecular aldol-type reaction, a hypothesis supported by the structural similarities to other marine steroids like the xestobergsterols, which also possess a cis-fused C/D ring junction characteristic of a 14β-hydrogen. nih.gov This proposed cyclization event would be responsible for generating the distinctive carbocyclic framework of this compound.

Enzymatic Transformations in Sterol Biosynthesis within Marine Sponges

Marine sponges are renowned for their capacity to perform a wide array of enzymatic transformations on sterol precursors, leading to a remarkable diversity of steroidal structures. These transformations are central to the biosynthesis of complex molecules like this compound and include:

Hydroxylation: Cytochrome P450 monooxygenases are presumed to play a critical role in introducing multiple hydroxyl groups onto the sterol skeleton. These enzymes are known for their ability to catalyze the regio- and stereoselective hydroxylation of a variety of substrates, a necessary step in producing the highly oxygenated nature of this compound.

Oxidation: Further oxidation of hydroxyl groups to ketones is another common enzymatic reaction in sponge sterol metabolism. This is evident in the C-15 ketone moiety of this compound.

Isomerization: Enzymes capable of isomerizing double bonds within the sterol nucleus are also prevalent in marine sponges, allowing for the necessary positioning of functional groups to facilitate subsequent reactions.

While the specific enzymes involved in the biosynthesis of this compound have yet to be isolated and characterized, the known enzymatic capabilities of marine sponges provide a strong foundation for the proposed biosynthetic steps.

Speculations on the Genesis of the Unnatural 14β-Configuration

The 14β-configuration of this compound, which results in a cis-fusion of the C and D rings, is a significant departure from the typical trans-fusion found in most naturally occurring steroids. The genesis of this "unnatural" stereochemistry is a topic of considerable speculation.

The most plausible hypothesis centers on the aforementioned intramolecular aldol-type reaction. It is proposed that a precursor molecule, appropriately functionalized with carbonyl and enolate-forming moieties, undergoes a cyclization event where the stereochemical outcome is directed to form the thermodynamically less stable cis-fused ring system. This enzymatic control over the cyclization would be the key determinant in establishing the 14β-hydrogen. The rarity of this configuration in nature underscores the unique enzymatic machinery possessed by Petrosia contignata or its symbionts. nih.gov

Relationship to Other Marine Sterol Biosynthetic Pathways

The proposed biosynthetic pathway of this compound, particularly the intramolecular aldol (B89426) condensation to form the 14β configuration, sets it apart from the more common marine sterol biosynthetic pathways. Standard pathways in marine organisms typically involve modifications of the sterol side chain and nucleus through alkylation, dealkylation, and oxidation, but generally preserve the trans-fused C/D ring junction of the cholesterol-type skeleton.

Biological Activities and Mechanisms of Action of Contignasterol and Its Analogs

Anti-Inflammatory Activities

The anti-inflammatory effects of Contignasterol are multifaceted, involving the direct suppression of key inflammatory mediators and the modulation of cellular signaling pathways critical to the inflammatory response.

This compound has been shown to effectively attenuate the release of histamine (B1213489), a potent inflammatory mediator, from immune cells. Studies indicate that this compound inhibits histamine release from anti-immunoglobulin E (Anti-IgE)-stimulated leukocytes nih.gov. Specifically, in experiments utilizing rat peritoneal mast cells, this compound demonstrated a dose-dependent inhibition of anti-IgE-induced histamine release nih.gov. Further quantitative analysis revealed that this compound exhibits histamine release inhibitory activity with an IC50 value of 0.8 ± 0.32 μg/mL mdpi.com. Mast cells and basophils are central to allergic and inflammatory processes, releasing histamine and other pro-inflammatory mediators upon activation allergolyon.frwikipedia.org.

Modulation of Inflammatory Mediators and Pathways

Suppression of Pro-Inflammatory Mediator Production in Macrophages (e.g., RAW 264.7 cells)

This compound and its related compounds, the contignasterines, have demonstrated anti-inflammatory potential through their effects on macrophages, key cells in the inflammatory response. Studies indicate that these marine steroids can inhibit the production of pro-inflammatory mediators. Specifically, this compound has been shown to inhibit reactive oxygen species (ROS) and nitric oxide (NO) release in macrophage cell lines acs.orgacs.org. Research involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a common model for studying inflammation, suggests that compounds like this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) acs.orgacs.orge-jar.org. These findings highlight this compound's capacity to modulate inflammatory signaling pathways at the cellular level.

Inhibition of Elastase Release

This compound exhibits anti-inflammatory activity by interfering with the release of elastase mdpi.comnih.govresearchgate.net. Elastase is an enzyme implicated in inflammatory processes, including the degradation of cartilage and connective tissues, which is characteristic of conditions like rheumatoid arthritis mdpi.comnih.gov. By inhibiting elastase release, this compound may play a role in mitigating inflammation and preventing tissue damage associated with such diseases.

Anti-Allergic and Anti-Asthma Effects

The pharmacological profile of this compound suggests significant potential as an anti-allergic and anti-asthma agent mdpi.comgoogle.comscienceopen.comnih.gov. Its ability to modulate key mediators involved in allergic and asthmatic responses has been a focus of investigation. This compound has been identified as a promising candidate for treating conditions such as asthma and allergic rhinitis mdpi.comgoogle.comscienceopen.comnih.gov.

This compound possesses notable antihistaminic bioactivity, contributing to its anti-allergic and anti-asthma properties scienceopen.comnih.govnih.gov. Preclinical studies have shown that this compound inhibits the release of histamine from human basophils and lung tissue scienceopen.comnih.gov. It also attenuates the contractile responses induced by histamine, suggesting an indirect interaction with cellular signaling pathways involved in allergic reactions scienceopen.com. This antihistaminic action is crucial for alleviating symptoms associated with allergic conditions.

Further evidence for this compound's anti-allergic efficacy comes from its performance in tissue-based models. In studies utilizing ovalbumin (OA)-sensitized guinea-pig models, this compound demonstrated a concentration-dependent inhibition of responses to OA challenge, including the inhibition of histamine-induced responses in tracheal rings nih.govnih.gov. Specifically, this compound exhibited a histamine release inhibitory activity with an IC50 value of 0.8 ± 0.32 μg/mL in a relevant assay mdpi.com. In vivo, this compound was found to inhibit allergen-induced plasma protein exudation in the tracheobronchial airways of sensitized guinea-pigs nih.gov.

Cytotoxic and Antiproliferative Properties (in vitro/Cell Line Models)

This compound exhibits cytotoxic and antiproliferative properties against various cancer cell lines in vitro mdpi.comgoogle.comscienceopen.com. Initial investigations into Petrosia contignata were prompted by the extract's activity in an L1210 in vitro cytotoxicity assay, where this compound demonstrated an ED50 of approximately 5 μg/mL google.comgoogle.com. The compound has been described as being among the most cytotoxic toward cancer cells, with its inhibitory effect being concentration-dependent mdpi.comscienceopen.com.

This compound has shown efficacy against several cancer cell lines:

L1210 Cells: this compound demonstrated significant cytotoxicity against the murine leukemia L1210 cell line, with an ED50 value of approximately 5 μg/mL google.comgoogle.comubc.ca.

Human Colorectal Adenocarcinoma and Rat Basophilic Leukemia Cell Lines: These cell lines have shown higher susceptibility to the antiproliferative effects of this compound mdpi.comscienceopen.com.

HeLa Cells: While this compound's direct cytotoxic or antiproliferative effects on HeLa cells are not detailed with specific quantitative data in the reviewed literature, HeLa cells are known for their rapid and abnormal proliferation, making them a common model for cancer research wikipedia.org.

Data Tables

Table 1: Histamine Release Inhibition by this compound in Preclinical Models

Model/AssayMetricValueReference
Histamine release inhibitory activity (general)IC500.8 ± 0.32 μg/mL mdpi.com
Inhibition of responses in OA-sensitized guinea-pig tracheal rings (vs. OA)IC5010 μM nih.govnih.gov
Inhibition of histamine-induced responses in OA-sensitized guinea-pig tracheal ringsIC50Not specified nih.govnih.gov
Inhibition of allergen-induced plasma protein exudation in guinea-pig airwaysDose100 & 200 μg/kg nih.gov

Table 2: Cytotoxic and Antiproliferative Activity of this compound Against Cancer Cell Lines

Cell LineAssay TypeMetricValueReference
L1210 (murine leukemia)in vitro cytotoxicityED50≈ 5 μg/mL google.comgoogle.com
L1210 (murine leukemia)in vitro cytotoxicityIC50Not specified ubc.ca
Human colorectal adenocarcinomaAntiproliferative assaySusceptibilityHigher mdpi.comscienceopen.com
Rat basophilic leukemiaAntiproliferative assaySusceptibilityHigher mdpi.comscienceopen.com
General cancer cell linesCytotoxicity assayEffectConcentration-dependent inhibitory effect mdpi.comscienceopen.com

Compound List

this compound

Contignasterines A and B

Epitaondiol

Xestobergsterol

Clathriols A and B

L1210 (cell line)

RAW 264.7 (cell line)

HeLa (cell line)

Human colorectal adenocarcinoma (cell line type)

Rat basophilic leukemia cell line (cell line type)

Ovalbumin (OA)

Nedocromil sodium

Budesonide

Doxorubicin

Antimicrobial Activities

While marine organisms, including sponges, are recognized as prolific sources of compounds with antimicrobial properties, specific in vitro data detailing this compound's direct inhibitory effects on bacterial growth, particularly against Gram-positive and Gram-negative strains, remains limited in the reviewed literature. Studies have generally highlighted the potential of marine-derived steroids to possess such activities due to their complex structures and interactions with biological membranes google.comcore.ac.ukbiomolther.orgnih.gov.

Direct quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for this compound's efficacy against common Gram-positive and Gram-negative bacteria are not extensively reported in the provided research. However, related compounds isolated from marine sponges have demonstrated activity against various bacterial species mdpi.com. The structural complexity of this compound suggests a potential for interaction with bacterial cellular components, though specific mechanisms and broad-spectrum activity require further investigation.

Specific preclinical in vitro studies detailing this compound's activity against multidrug-resistant (MDR) strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), have not been prominently featured in the examined literature. While research into novel agents effective against MDR pathogens like MRSA is a critical area of scientific focus biomolther.orgacs.org, this compound's direct role in combating these specific resistant strains has not been clearly established through the reviewed data. Some related compounds from marine sources are being investigated for their potential against MRSA acs.org, but this compound itself is not directly implicated in these specific findings.

Other Reported Biological Activities (e.g., Modulation of Cardiovascular and Haemodynamic Parameters in Preclinical Models)

This compound has demonstrated significant and well-documented activities related to cardiovascular health, inflammation, and allergic responses.

Cardiovascular and Haemodynamic Effects: this compound has been identified as a compound useful in the treatment of cardiovascular and haemodynamic disorders google.comgoogle.com. Its anti-thrombotic potential is attributed to its ability to inhibit platelet aggregation. Preclinical studies have shown that this compound effectively inhibits platelet aggregation induced by Platelet Activating Factor (PAF) and collagen. This action is crucial in preventing the formation of blood clots, thereby offering therapeutic utility in conditions such as thrombosis and other cardiovascular diseases where platelet activity plays a significant role google.comgoogle.com.

Table 1: Inhibition of Platelet Aggregation by this compound

Aggregating Agent This compound Concentration (μg/ml) Aggregation (% of Control)
PAF 0 100
5 90
10 56
20 44
30 28
50 0
Collagen 0 100
5 70
10 20
20 0
30 0
50 0

Note: PAF and collagen were used at their maximal concentrations, inducing 100% aggregation of platelets in the absence of this compound. google.com

Anti-inflammatory and Anti-allergic Activities: this compound has also shown potent anti-inflammatory and anti-allergic properties. It effectively inhibits histamine release from rat peritoneal mast cells when stimulated by anti-immunoglobulin E (anti-IgE) in a dose-dependent manner biomolther.orggoogle.comnih.govuni-duesseldorf.de. Studies have reported an IC50 value of 0.8 ± 0.32 μg/mL for this histamine release inhibitory activity core.ac.uk, and other studies indicate an IC50 of 0.8 μM ucla.edu. Furthermore, this compound has demonstrated efficacy in in vivo and in vitro models of allergen-induced bronchoconstriction and airway smooth muscle contraction, suggesting its potential as an antiasthma agent ucla.edunih.gov. It has also been shown to inhibit antigen-induced contractions of tracheal rings google.comnih.gov.

Table 2: Histamine Release Inhibition by this compound

Activity Measured Value Reference
Histamine Release Inhibition IC50 = 0.8 ± 0.32 μg/mL core.ac.uk
Histamine Release Inhibition IC50 = 0.8 μM ucla.edu
Histamine Release Inhibition 30-40% inhibition at 50 μg/ml google.com

Compound List:

this compound

Contignasterines A

Contignasterines B

Ansellone A

Clathriol (B1255591) A

Clathriol B

Xestobergsterol A

IPL576,092 (analog of this compound)

Xestospongia bergquistia steroids

Jaspamide

Pateamine A

Marinopyrrole A

Contezolid

Negamycin

Crambescidin 800

Structure Activity Relationship Sar Studies of Contignasterol Derivatives

Impact of Core Steroid Skeleton Modifications on Bioactivity

The bioactivity of contignasterol and its analogues is intrinsically linked to the specific arrangement of its steroidal core. Modifications to this tetracyclic nucleus have provided valuable insights into the structural requirements for its anti-inflammatory and other biological properties.

A defining characteristic of this compound is the "unnatural" cis-fusion of its C and D rings (14β-proton configuration), a rare feature among naturally occurring steroids. nih.govacs.org This stands in contrast to the more common trans-fused C/D ring system found in most steroids. This specific stereochemistry imparts a unique three-dimensional shape to the molecule, which is believed to be critical for its interaction with biological targets. While direct comparative studies systematically altering only the C/D ring junction of this compound are not extensively detailed in the provided research, the prevalence of this cis-fusion in the naturally potent this compound suggests its importance for bioactivity. Cardiac glycosides are another class of natural products that possess a cis-fused C/D ring, which is essential for their biological activity, suggesting that this conformation can be a key determinant of function. hampshire.edu The maintenance of this core stereochemistry in active derivatives like the contignasterines further supports its significance. nih.gov

This compound's steroid nucleus is heavily oxygenated, featuring multiple hydroxyl and ketone groups that play a significant role in its biological activity. The presence and position of these functional groups influence the molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins.

Effects of Side Chain Modifications on Biological Efficacy

The complex and unique side chain of this compound is a major determinant of its biological activity. Modifications to this part of the molecule have been a primary focus of SAR studies, leading to the development of potent synthetic analogues.

A key feature of this compound's side chain is the presence of a cyclic hemiacetal. nih.gov This functionality arises from the intramolecular cyclization of an alcohol group with an aldehyde. Cyclic hemiacetals are relatively stable, especially in five- and six-membered ring formations, and are a common feature in carbohydrate chemistry. khanacademy.orglibretexts.orglibretexts.org In this compound, this cyclic hemiacetal is crucial for its biological activity. However, the presence of the hemiacetal leads to spontaneous epimerization at the C-24² position, resulting in a mixture of epimers. nih.gov While this complicates structural analysis, the retention of the hemiacetal group in simplified, yet still active, synthetic analogues underscores its importance for the observed anti-inflammatory effects. google.com

Research into modifying this compound's side chain has led to the discovery and synthesis of several important derivatives. The contignasterines, for example, are naturally occurring analogues that feature a 2-aminoimidazole group attached to the side chain instead of the cyclic hemiacetal. nih.govresearchgate.net These compounds also exhibit anti-inflammatory properties, inhibiting the production of pro-inflammatory mediators. nih.gov This indicates that while the cyclic hemiacetal is significant, it can be replaced with other functional groups to retain or even modulate the biological activity.

A notable synthetic derivative is IPL576,092, a polyhydroxylated sterol developed as a potent anti-inflammatory agent. nih.govnih.gov This compound features a simplified side chain that retains key oxygenated functionalities but lacks the complexity of the natural this compound side chain. The development of IPL576,092 demonstrates that the entire intricate structure of the natural side chain is not strictly necessary for potent bioactivity. Simplification of the side chain, while preserving essential pharmacophoric features, is a key strategy in developing drug candidates from natural products. mdpi.com Studies on other steroids have also shown that modifications to the side chain, such as the introduction of oxygenated functions, can lead to potent and selective biological activity. nih.govresearchgate.net

Comparative Analysis with Structurally Related Marine Steroids

The biological activity of this compound can be further understood by comparing it with other structurally related marine steroids. Marine organisms are a rich source of steroids with diverse and often unprecedented structures. nih.govgoogle.com Many of these compounds, like this compound, possess unique structural features such as unusual side chains or modifications to the steroid nucleus.

For example, clathriol (B1255591) B, another marine-derived steroid, also possesses the rare 14-beta-stereochemistry (cis-fused C/D rings) and exhibits anti-inflammatory properties, although it is less potent than this compound in blocking histamine (B1213489) release. nih.gov Theonellasterol, isolated from the marine sponge Theonella swinhoei, is another example of a bioactive marine steroid that has been the subject of SAR studies. nih.gov While structurally distinct from this compound, the investigation of its derivatives has provided general insights into how modifications of the steroid core can impact biological activity.

The table below provides a comparative overview of this compound and related marine steroids, highlighting key structural features and their associated biological activities.

CompoundKey Structural Feature(s)Reported Bioactivity
This compound Cis-fused C/D ring junction, cyclic hemiacetal in side chainAnti-inflammatory, anti-allergic nih.govgoogle.com
Contignasterines Cis-fused C/D ring junction, 2-aminoimidazole on side chainAnti-inflammatory nih.govresearchgate.net
IPL576,092 Polyhydroxylated sterol with a simplified side chainAnti-inflammatory, anti-asthma nih.govnih.gov
Clathriol B Cis-fused C/D ring junctionAnti-inflammatory, anti-allergic nih.gov
Theonellasterol Modified steroid coreFXR antagonist nih.gov

This comparative analysis reveals common structural motifs, such as the cis-fused C/D ring system, that appear to be important for the anti-inflammatory activity of this class of marine steroids. It also demonstrates how variations in the side chain can lead to a spectrum of biological activities.

Analogues with Similar Ring Systems and Bioactivities (e.g., Xestobergsterols, Clathriols)

The examination of compounds structurally related to this compound, such as xestobergsterols and clathriols, provides valuable insights into the structure-activity relationship (SAR) of this class of marine steroids. These analogues, possessing similar polycyclic ring systems, have been isolated from various marine sponges and exhibit a range of biological activities, particularly in the context of inflammatory and allergic responses.

Xestobergsterols, derived from the marine sponge Xestospongia bergquistia, have been identified as potent inhibitors of histamine release. nih.gov Specifically, Xestobergsterol A and Xestobergsterol B have demonstrated dose-dependent inhibition of histamine release from rat peritoneal mast cells stimulated with anti-IgE. nih.gov The inhibitory potency of these compounds is significant, with reported IC50 values of 0.07 µM for Xestobergsterol A and 0.11 µM for Xestobergsterol B. nih.gov Further investigation into the mechanism of Xestobergsterol A revealed its ability to inhibit the activity of phosphatidylinositol-specific phospholipase C (PI-PLC), thereby preventing the generation of inositol (B14025) trisphosphate (IP3), a key signaling molecule in the histamine release cascade. nih.gov

Clathriols, including Clathriol A and B, are polyoxygenated steroids isolated from the New Zealand sponge Clathria lissosclera. nih.govmdpi.com These compounds are structurally akin to this compound, notably sharing a rare 14β-stereochemistry. nih.govmdpi.com Clathriols have been characterized as having moderate anti-inflammatory and anti-allergy properties. nih.govmdpi.com Their anti-inflammatory effect is linked to the inhibition of superoxide (B77818) production in human peripheral blood neutrophils. nih.govscispace.com Although they share structural and biological similarities with this compound, their efficacy in blocking histamine release is considered to be less potent. nih.govmdpi.com

Bioactivities of this compound Analogues

CompoundSource OrganismBioactivityIC50 (Histamine Release Inhibition)Mechanism of Action
Xestobergsterol AXestospongia bergquistiaInhibition of histamine release0.07 µM nih.govInhibition of PI-PLC activity nih.gov
Xestobergsterol BXestospongia bergquistiaInhibition of histamine release0.11 µM nih.govNot fully elucidated
Clathriol AClathria lissoscleraAnti-inflammatory, Anti-allergyLess potent than this compound nih.govmdpi.comInhibition of superoxide production
Clathriol BClathria lissoscleraAnti-inflammatory, Anti-allergyLess potent than this compound nih.govmdpi.comInhibition of superoxide production nih.govscispace.com

Correlation between Specific Structural Features and Potency (e.g., effect of reduction on histamine release inhibition)

The specific molecular architecture of this compound is integral to its biological function. A critical aspect of its structure-activity relationship is demonstrated by the impact of chemical reduction on its capacity to inhibit histamine release.

Studies have shown that this compound (designated as compound 1 in the research) effectively curtails histamine release from anti-immunoglobulin E (anti-IgE)-induced rat peritoneal mast cells in a manner that is dependent on its concentration. nih.gov In stark contrast, a reduction product of this compound (compound 2) failed to exhibit any inhibitory effect on histamine release under identical experimental conditions. nih.gov This pronounced loss of activity upon reduction underscores the critical role of specific, reducible functional groups within the this compound structure for its antihistamine activity. This suggests that a particular double bond or carbonyl moiety is essential for the molecule's interaction with its biological target.

This evidence establishes a direct link between the oxidation state of a key functional group in the this compound framework and its potency as an inhibitor of histamine release.

Effect of Reduction on Histamine Release Inhibition by this compound

CompoundStructural ModificationHistamine Release Inhibition Activity
This compound (1)UnmodifiedActive (dose-dependent inhibition) nih.gov
Reduction product of this compound (2)ReducedInactive nih.gov

Chemical Synthesis and Derivatization of Contignasterol and Its Analogs

Strategies for Partial and Total Synthesis of Contignasterol

The total synthesis of this compound represents a significant challenge in organic chemistry, requiring the development of novel strategies to construct its distinct structural features. Synthetic approaches have generally dissected the molecule into its two main components: the tetracyclic steroid nucleus and the complex side chain.

The defining feature of the this compound nucleus is the cis-fusion of the C and D rings, resulting in a 14β-hydrogen configuration, which is rare in naturally occurring steroids. acs.org This contrasts with the more common and thermodynamically stable trans-fused C/D ring junction. The synthesis of this "unnatural" core requires specific strategies to control the stereochemistry at the C-14 position. General synthetic strategies for steroids often involve sequential construction of the rings, such as an AB→ABC→ABCD approach, where the C and D rings are built upon a pre-existing A/B ring system. libretexts.org

For the specific challenge of the 14β-hydroxy group, several methods have been developed in steroid chemistry. One reported strategy involves the epoxidation of a Δ¹⁴-steroid intermediate, followed by a rearrangement of the resulting epoxide to install the desired 14β-hydroxyl group. rsc.org More recent advancements include chemoenzymatic approaches that can introduce functionality at the C-14 position with high selectivity, providing potential pathways to intermediates with the required 14β-OH configuration for a this compound synthesis. biorxiv.org

The total synthesis of this compound has not yet been reported and remains a formidable goal. The primary challenges stem from the molecule's dense and complex stereochemistry. ijarsct.co.innih.gov

Key synthetic hurdles include:

Construction of the 14β Nucleus : Assembling the thermodynamically less stable cis-fused C/D ring junction is a major stereochemical challenge. rsc.org

Stereocontrolled Side Chain Installation : Attaching the pre-synthesized side chain to the steroid nucleus and controlling the stereochemistry at C-17 and C-20 is a complex task.

Functional Group Compatibility : The molecule possesses numerous hydroxyl groups that require a carefully planned protecting group strategy throughout a lengthy synthetic sequence. ijarsct.co.in

Derivatization for Biological Activity Modulation

To investigate structure-activity relationships (SAR) and potentially enhance the therapeutic properties of this compound, researchers have prepared several derivatives and analogs.

Acetylation of the multiple hydroxyl groups of this compound has been used as a tool for its structural elucidation. The formation of derivatives like this compound tetraacetate and the pentaacetate of its reduced form simplifies spectroscopic analysis, particularly for NMR, by removing complex proton signals from the hydroxyl groups. This derivatization is typically achieved using standard acetylation conditions, such as reacting the natural product with acetic anhydride (B1165640) in the presence of a base like pyridine. Similar procedures are widely used for the acetylation of other complex polyhydroxylated natural products, such as cardiac glycosides. google.com

Efforts to discover new bioactive compounds have led to the isolation and synthesis of novel this compound analogs.

Contignasterines : These are naturally occurring analogs isolated from the sponge Neopetrosia cf. rava. nih.gov Contignasterines A and B possess the same oxidized steroid core as this compound but are distinguished by the presence of a 2-aminoimidazole group attached to the side chain. nih.gov Contignasterine A is further distinguished by an unusual phosphate (B84403) group at the C-7 position. nih.gov These natural analogs provide valuable insight into how structural modifications affect biological activity.

IPL576,092 Hybrids : Synthetic efforts have been directed at creating hybrid molecules that combine the structural features of this compound with other biologically active compounds. acs.org IPL576,092 is a synthetic steroid developed as a potent anti-inflammatory agent for treating asthma. acs.orgnih.gov Researchers have successfully synthesized IPL576,092-contignasterol hybrids. acs.orgacs.org The rationale behind creating such hybrids is to explore potential synergistic effects and develop new compounds with improved or novel anti-inflammatory properties.

Table 2: Mentioned Chemical Compounds

Compound Name Class / Type
This compound Natural Product (Steroid)
(S)-Carvone Starting Material (Terpenoid)
This compound Tetraacetate Acetylated Derivative
This compound Pentaacetate Acetylated Derivative
Contignasterine A Natural Analog
Contignasterine B Natural Analog
IPL576,092 Synthetic Steroid
IPL576,092-Contignasterol Hybrid Synthetic Analog
3β-acetoxy-5α,6β-dichloroandrost-14-en-17-one Synthetic Intermediate
3β,14β-dihydroxyandrost-5-en-17-one Synthetic Steroid
Acetic anhydride Reagent

Synthetic Methodologies and Chemical Transformations

The unique and complex structure of this compound, a marine-derived steroid, has presented a significant challenge to synthetic chemists. Its densely functionalized steroid core, coupled with a unique side chain, has spurred the development of innovative synthetic strategies. Research has primarily focused on two main areas: the total synthesis of the natural product and the synthesis of simplified, potentially more active, analogs. These efforts have led to the development of various synthetic methodologies and chemical transformations to construct the key structural features of this compound and its derivatives.

Studies Toward the Total Synthesis of this compound

The total synthesis of this compound is a formidable task that has been approached through the separate synthesis of its complex side chain and the functionalization of the steroid nucleus.

Table 1: Key Transformations in the Synthesis of the this compound Side Chain

Step Transformation Reagents and Conditions Yield (%)

Further details on the specific reactions, intermediates, and stereochemical control would require access to the full published research.

In parallel to the side-chain synthesis, significant effort has been directed towards the functionalization of the A and B rings of the steroid core to match the oxygenation pattern of this compound. A key intermediate, androstane-3α,4β,6α,7β-tetrol-17-one, has been synthesized from the commercially available androst-4-ene-3,17-dione. This process involves a series of stereoselective reductions, ring-opening reactions, and epoxidations to introduce the required hydroxyl groups with the correct stereochemistry.

Table 2: Synthesis of a Key Intermediate for the this compound Steroid Core

Starting Material Key Transformations Product

The specific sequence of reactions and the conditions for each step are elaborated in the referenced scientific literature.

Synthesis of this compound Analogs

The promising biological activity of this compound prompted the synthesis of simplified analogs to explore structure-activity relationships and to develop compounds with improved therapeutic potential. A significant achievement in this area is the efficient synthesis of IPL576,092, a novel anti-asthma agent.

The synthesis begins with the protection of the ketone at C-17 of 5-androsten-3β-ol-17-one as a ketal. The hydroxyl group at C-3 is then protected, followed by allylic oxidation to introduce a ketone at C-7. This is followed by the formation of an enone and a stereoselective reduction. The subsequent steps involve hydroboration to introduce a hydroxyl group, followed by deprotection steps to yield the final product, IPL576,092.

Table 3: Multi-step Synthesis of this compound Analog IPL576,092

Step Starting Material Reagents and Conditions Product Yield (%)
1 5-Androsten-3β-ol-17-one Ethylene glycol, p-TsOH, Benzene, reflux Ketal intermediate 99

Detailed experimental procedures, including the specific reagents, solvents, temperatures, and reaction times for each of the nine steps, are documented in the primary research article by Shen and Burgoyne.

Derivatization of this compound and its Analogs

Further chemical modifications have been explored to create hybrid molecules that combine the structural features of this compound or its analogs with other biologically active scaffolds. An example of this is the synthesis of IPL576,092-contignasterol and IPL576,092-manoalide hybrids. These derivatization strategies aim to enhance the therapeutic properties or to probe the mechanism of action of the parent compounds. The specific chemical transformations involved in creating these hybrid molecules would be detailed in the corresponding research publications.

Ecological and Evolutionary Aspects

Role of Contignasterol in Marine Ecosystems

Marine organisms, particularly sessile ones like sponges, often rely on chemical defenses and signaling to navigate their environment. This compound plays a part in these complex ecological interactions.

Marine invertebrates, including sponges, are sessile and lack physical defenses, making them susceptible to predation and overgrowth by fouling organisms mdpi.comuncw.edu. Consequently, they have evolved sophisticated chemical defense mechanisms. This compound, isolated from the sponge Petrosia contignata, has demonstrated properties that suggest a role in deterring predators or preventing biofouling, though specific mechanisms are still under investigation uncw.eduoatext.com. Studies have indicated that marine sponges produce a vast array of secondary metabolites for chemical defense, and compounds like this compound contribute to this protective arsenal (B13267) mdpi.comnih.gov. The presence of such compounds can make sponges unpalatable or toxic to predators uncw.eduoatext.com.

While direct evidence of this compound's role in chemical communication is limited in the reviewed literature, the broader context of marine chemical ecology suggests that such compounds can mediate interactions. Marine organisms utilize a complex array of chemical signals (infochemicals) for various purposes, including defense, reproduction, and competition nih.govweizmann.ac.ilniscpr.res.in. Given the sessile nature of sponges and the competitive marine environment, it is plausible that metabolites like this compound could contribute to signaling pathways, although this remains an area for further research oatext.comweizmann.ac.il.

Biogeographical Distribution of Producing Organisms

This compound has been primarily isolated from sponges belonging to the genus Petrosia and related genera. The geographical distribution of these producing organisms provides insights into the evolutionary pressures and environmental conditions that may have driven the production of such compounds.

Sponge GenusSpecies ExampleGeographic LocationPrimary Isolation ContextReferences
PetrosiaPetrosia contignataPapua New GuineaIsolation of this compound (IZP-94005) oatext.comnih.govgoogle.comacs.orgmdpi.com
PetrosiaPetrosia sp.Tropical regions (general)Isolation of this compound and related sterols mdpi.com
NeopetrosiaNeopetrosia cf. ravaBismarck SeaIsolation of contignasterines and this compound acs.orgacs.orgresearchgate.net
ClathriaClathria lissoscleraNew Zealand watersIsolation of this compound and clathriols A and B mdpi.com

This compound was first isolated from specimens of the marine sponge Petrosia contignata collected in Madang, Papua New Guinea google.com. Further studies have also identified this compound and related compounds from sponges collected in the Bismarck Sea, specifically from Neopetrosia cf. rava acs.orgresearchgate.net. The genus Petrosia is known to inhabit diverse regions, with metabolite profiles potentially varying with latitude and geographical location nih.govresearchgate.net.

Symbiotic Relationships and Microbial Contribution to this compound Production

The biosynthesis of many marine natural products, including those from sponges, is increasingly understood to involve symbiotic microorganisms nih.govniscpr.res.inresearchgate.netnih.govnih.govnih.govresearchgate.net. Marine sponges are known to harbor a diverse array of associated microbes, such as bacteria, fungi, and cyanobacteria, which are often implicated in the production of secondary metabolites nih.govniscpr.res.innih.gov. While specific microbial pathways for this compound biosynthesis have not been detailed in the reviewed literature, it is a common hypothesis that symbiotic bacteria or fungi may contribute to the production of such complex sterols within the sponge host niscpr.res.innih.govresearchgate.net. The intricate associations between marine organisms and their microbial symbionts offer significant potential for discovering new bioactive compounds and understanding their ecological roles nih.govmdpi.com.

Compound List:

this compound

Contignasterines A

Contignasterines B

Clathriols A

Clathriols B

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are essential for the isolation, purification, and separation of Contignasterol and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase and normal-phase modes, has been extensively used for the purification of this compound from crude marine sponge extracts. acs.orggoogle.comgoogle.com For instance, this compound was purified using reversed-phase flash chromatography and subsequently by reversed-phase HPLC with a methanol (B129727)/water mobile phase. acs.org In another study, normal-phase HPLC using an ethyl acetate/hexane (B92381) solvent system was employed to purify the tetraacetate derivative of this compound. uni-duesseldorf.degoogle.comgoogle.com HPLC is also utilized for assessing the purity of isolated compounds and for separating isomers or epimers. nih.govcmfri.org.inelementlabsolutions.comlabcluster.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization High-Resolution Mass Spectrometry (EIHRMS), are vital for identifying and characterizing this compound. datapdf.comuni-duesseldorf.deresearchgate.net HRESIMS provides accurate mass measurements that aid in determining the elemental composition, while EIHRMS can yield fragmentation patterns useful for structural elucidation. datapdf.comuni-duesseldorf.deresearchgate.netutoronto.ca For example, EIHRMS of this compound tetraacetate yielded a peak at m/z 616.3605, corresponding to the molecular formula C₃₅H₅₂O₉, after the loss of acetic acid. datapdf.comuni-duesseldorf.degoogle.com LC-MS/MS provides even more detailed structural information through fragmentation analysis, which is crucial for identifying complex natural products. nih.govncsu.edu

Spectroscopic Techniques for Identification and Purity Assessment

Spectroscopic methods are indispensable for confirming the structure, identifying functional groups, and assessing the purity of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Applications: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HMBC, HSQC, NOESY, ROESY), is the cornerstone for elucidating the complex structure of this compound. datapdf.comuni-duesseldorf.deacs.orguni-duesseldorf.deresearchgate.netresearchgate.netprinceton.eduucsf.edumeasurlabs.comacs.orgorgchemboulder.comuni-duesseldorf.de The presence of a hemiacetal functionality in this compound can lead to spontaneous epimerization, complicating NMR data. acs.orggoogle.com To simplify structural analysis, this compound is often acetylated to form its tetraacetate or pentaacetate derivatives, which provide clearer NMR spectra. datapdf.comuni-duesseldorf.deacs.orggoogle.comgoogle.com Chiral auxiliary NMR analysis, utilizing Mosher's ester derivatives (MPA and MTPA), has been employed to determine the absolute stereochemistry of this compound's side chain, specifically at C-22 and C-24. researchgate.net HMBC and NOESY correlations are particularly important for establishing connectivity and relative stereochemistry within the steroid skeleton and side chain. researchgate.netacs.org

High-Resolution Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for determining the exact mass and elemental composition of this compound. datapdf.comuni-duesseldorf.deelementlabsolutions.comresearchgate.netutoronto.ca The molecular formula of this compound has been determined as C₂₉H₄₈O₇, with a calculated exact mass of 508.340003876 Da. elementlabsolutions.com Techniques like EIHRMS and HRESIMS provide these precise mass measurements, enabling differentiation from isobaric compounds and confirming the molecular identity. datapdf.comuni-duesseldorf.deresearchgate.netutoronto.ca Fragmentation patterns obtained from MS/MS experiments further aid in structural confirmation by revealing characteristic substructures. nih.govncsu.edulcms.cz

Bioactivity-Guided Fractionation and Isolation Procedures

The isolation of this compound from the marine sponge Petrosia contignata typically involves extraction and chromatographic purification steps, often driven by bioactivity screening, although specific details of bioactivity-guided fractionation for this compound itself are not always explicitly stated in the context of its initial isolation. datapdf.comacs.orgacs.org The process generally begins with the extraction of the sponge material, typically using methanol, followed by partitioning into organic solvents like hexane and chloroform. acs.org Subsequent purification involves multiple chromatographic steps, including Sephadex LH-20 column chromatography and reversed-phase flash chromatography. acs.org Final purification is often achieved using reversed-phase HPLC. acs.orgnih.gov The initial studies on Petrosia contignata were prompted by the cytotoxic activity of its extracts, suggesting that a bioactivity-guided approach was employed in the broader investigation of the sponge's metabolites, which led to the discovery of this compound. datapdf.com The yield reported for this compound from Petrosia contignata was approximately 153 mg from 2.5 kg of wet weight sponge. acs.org

Future Research Directions and Potential Applications Non Clinical Focus

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The intricate molecular architecture of Contignasterol suggests a complex biosynthetic pathway within its marine sponge host. While the general pathways for the biosynthesis of steroids in marine organisms are understood to originate from precursors like cycloartenol (B190886) or lanosterol, the specific enzymatic machinery responsible for the unique oxygenation pattern and stereochemistry of this compound remains largely unknown. nih.govpnas.orgmdpi.comacs.org Future research should prioritize the identification and characterization of the cytochrome P450 monooxygenases, reductases, and other enzymes that catalyze the series of hydroxylations, epoxidations, and rearrangements to produce this unique sterol. nih.govpnas.orgmdpi.comacs.org Genomic and transcriptomic analysis of the sponge, Petrosia contignata or Neopetrosia cf. rava, and its associated microbial symbionts could reveal the genes encoding these biosynthetic enzymes. nih.gov Unraveling this pathway would not only provide fundamental insights into the chemical ecology of marine sponges but could also pave the way for biotechnological production of this compound and its analogs. mdpi.com

Development of Advanced Synthetic Routes for Scalable Production

The limited availability of this compound from its natural source presents a significant hurdle for extensive research and development. While the total synthesis of complex polyoxygenated steroids is a formidable challenge, it is a crucial step towards ensuring a sustainable and scalable supply. researchgate.netunina.itlibretexts.orgresearchgate.net Future synthetic strategies should focus on developing convergent and efficient routes that allow for the production of this compound in significant quantities. libretexts.orgresearchgate.net Key challenges to overcome include the stereoselective installation of multiple hydroxyl groups and the construction of the unique side chain. researchgate.netunina.it The development of novel catalytic methods and protecting group strategies will be instrumental in achieving a practical and economically viable synthesis. researchgate.netunina.itlibretexts.orgresearchgate.net A successful scalable synthesis would not only provide ample material for further biological studies but also enable the creation of a library of analogs for structure-activity relationship studies. libretexts.orgresearchgate.net

Identification of Novel Biological Targets and Signaling Pathways

Initial studies have indicated that this compound exhibits anti-inflammatory effects, in part through its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, where it acts as an antagonist. wikipedia.orgresearchgate.netpatsnap.comnih.govmdpi.com TRPV1 is a non-selective cation channel involved in pain perception and inflammation. wikipedia.orgresearchgate.netpatsnap.comnih.govmdpi.com However, the full spectrum of its molecular targets and the signaling pathways it modulates are yet to be elucidated. Future research should employ a multi-pronged approach, including affinity chromatography, proteomics, and genetic screening, to identify other potential protein targets of this compound. Investigating its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will provide a more comprehensive understanding of its mechanism of action. Uncovering novel targets and pathways could reveal new therapeutic possibilities for this compound beyond its currently known anti-inflammatory and analgesic potential.

Exploration of Structure-Activity Relationships through Computational Chemistry (e.g., Quantitative Structure-Activity Relationships (QSAR))

Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, offers a powerful tool for understanding the relationship between the chemical structure of this compound and its biological activity. imedpub.comimedpub.comacs.orgnih.gov By generating a series of this compound analogs with systematic modifications to its structure, researchers can build predictive QSAR models. imedpub.comimedpub.comacs.orgnih.gov These models can identify the key structural features, such as the number and position of hydroxyl groups and the conformation of the steroid core and side chain, that are critical for its activity. imedpub.comimedpub.comacs.orgnih.gov This information can then guide the rational design of new, more potent, and selective analogs with improved pharmacological properties. imedpub.comimedpub.comacs.orgnih.gov Such in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. imedpub.comimedpub.comacs.orgnih.gov

Investigation of New Biological Activities in Animal Models or in vitro Systems

While the anti-inflammatory properties of this compound are the most studied, its complex structure suggests the potential for a broader range of biological activities. Future in vitro and in vivo studies should explore other potential therapeutic areas. Given its steroidal nature, investigating its effects on nuclear receptors and its potential as an anticancer agent are promising avenues. Screening this compound against a panel of cancer cell lines and in animal models of cancer could reveal novel antiproliferative or pro-apoptotic activities. Furthermore, its immunomodulatory effects could be explored in models of autoimmune diseases. The unique structural features of this compound may allow it to interact with novel biological targets, leading to the discovery of entirely new therapeutic applications.

Application in Nanotechnology and Drug Delivery Systems (e.g., Gold Nanoparticle Conjugation)

The field of nanotechnology offers exciting opportunities for enhancing the therapeutic potential of natural products like this compound. The conjugation of this compound to gold nanoparticles is a promising strategy for targeted drug delivery. jmchemsci.commdpi.comnih.govencyclopedia.pubnih.gov Gold nanoparticles can be functionalized with targeting ligands that direct the this compound-nanoparticle conjugate to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects. jmchemsci.commdpi.comnih.govencyclopedia.pubnih.gov Furthermore, the unique optical properties of gold nanoparticles could be harnessed for photothermal therapy in combination with the pharmacological activity of this compound. jmchemsci.commdpi.comnih.govencyclopedia.pubnih.gov The development of such nanodelivery systems could overcome challenges associated with the solubility and bioavailability of this compound, paving the way for its application in a wider range of therapeutic contexts. jmchemsci.commdpi.comnih.govencyclopedia.pubnih.gov

Sustainable Sourcing and Aquaculture of Producing Organisms

The reliance on harvesting wild populations of Petrosia contignata or Neopetrosia cf. rava for this compound is not a sustainable long-term solution. nih.govwikipedia.orgresearchgate.netmdpi.comnih.gov Therefore, research into the sustainable aquaculture of these sponge species is of paramount importance. researchgate.net Studies should focus on optimizing the growth conditions, including water temperature, nutrient levels, and light exposure, to maximize the production of this compound in a controlled environment. researchgate.net Furthermore, developing methods for in vitro cultivation of sponge cells or their associated microorganisms could provide a more controlled and scalable source of this valuable compound. researchgate.net Establishing sustainable sourcing methods will be critical for the continued exploration and potential future development of this compound and its derivatives. researchgate.net

Interactive Data Tables

Table 1: Investigated Biological Activities of this compound

Activity Model System Key Findings
Anti-inflammatory In vitro (macrophages) Inhibition of pro-inflammatory mediators
Analgesic In vivo (rodent models) Reduction in pain responses

Table 2: Potential Future Research Directions for this compound

Research Area Key Objectives Potential Impact
Biosynthesis Identify and characterize biosynthetic enzymes and pathways. Enable biotechnological production.
Total Synthesis Develop efficient and scalable synthetic routes. Provide a sustainable supply for research.
Target Identification Uncover novel biological targets and signaling pathways. Expand therapeutic applications.
QSAR Modeling Elucidate structure-activity relationships. Guide the design of more potent analogs.
Nanotechnology Develop targeted drug delivery systems. Enhance efficacy and reduce side effects.

Q & A

Q. What experimental models are commonly used to evaluate Contignasterol’s anti-asthmatic activity, and how are they standardized?

this compound (IZP-94005) is primarily studied using in vitro and in vivo models of antigen-induced bronchoconstriction. For in vitro studies, tracheal rings from ovalbumin (OA)-sensitized guinea pigs are suspended in Krebs-Henseleit solution under controlled tension to measure isometric contractions. In vivo models involve measuring lung resistance changes in sensitized guinea pigs after OA challenge, with this compound administered via inhalation . Standardization includes precise buffer composition (e.g., 2.5 mM Ca²⁺ for tissue viability), equilibration periods (60 min for tracheal rings), and statistical validation (e.g., ANOVA with Bonferroni correction) to ensure reproducibility .

Q. What are the key pharmacodynamic parameters reported for this compound, and how are they derived?

The IC₅₀ value (10 µM) for this compound’s inhibition of OA-induced bronchoconstriction is calculated from concentration-response curves using non-linear regression analysis. In in vivo studies, dose-dependent inhibition (50–200 µg/kg) is quantified via repeated-measures ANOVA, with significance thresholds (P < 0.05) applied to lung resistance data. Histamine release assays (radioimmunoassay) and geometric mean calculations further validate its anti-inflammatory effects .

Q. How is this compound’s structural characterization integrated into pharmacological studies?

While this compound’s steroidal structure is referenced in studies, detailed characterization (e.g., NMR, mass spectrometry) is typically reserved for supplementary materials to avoid cluttering primary manuscripts. Structural data must align with journal guidelines, such as limiting chemical figures in tables of content to 2–3 structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from differences in bioavailability (e.g., inhalation vs. bath application) or tissue-specific responses. To address this, researchers should:

  • Compare histamine release kinetics across models (e.g., tracheal rings vs. lung strips) .
  • Conduct pharmacokinetic profiling to assess tissue penetration and metabolite activity.
  • Apply mixed-effects models to account for inter-animal variability in in vivo datasets .
    Such approaches clarify whether observed contradictions reflect methodological limitations or true biological variability .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in complex models?

For non-linear dose-response curves (e.g., IC₅₀ derivation), use maximum likelihood estimation or Bayesian hierarchical models to improve precision. In in vivo studies with repeated measurements, linear mixed-effects models (LMMs) account for time-dependent correlations. Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed histamine release data . Always pre-specify analysis plans to avoid Type I errors from multiple comparisons .

Q. What ethical and methodological considerations apply when transitioning this compound research to clinical trials?

Preclinical-to-clinical translation requires:

  • Validation of species relevance (e.g., guinea pig vs. human airway physiology).
  • Compliance with ICH guidelines for investigational product characterization (e.g., purity >95%, stability under trial conditions) .
  • Rigorous safety pharmacology (e.g., off-target effects on cardiac ion channels).
    Ethical approval mandates transparent reporting of adverse events and adherence to 3R principles (Replacement, Reduction, Refinement) in animal studies .

Methodological Best Practices

Q. How should researchers design experiments to distinguish this compound’s direct smooth muscle effects from immunomodulatory actions?

  • Control Groups: Include carbachol (muscarinic agonist) to isolate smooth muscle responses vs. OA (antigen-specific) challenges .
  • Pharmacological Blockers: Co-administer histamine receptor antagonists (e.g., cetirizine) to quantify this compound’s anti-histamine contribution.
  • Gene Expression Profiling: Use qPCR or RNA-seq on lung tissue to identify immune pathway modulation (e.g., IL-4, IL-13) .

Q. What are the reporting standards for this compound’s experimental data in peer-reviewed journals?

  • Manuscript Structure: Limit primary text to 5 key compounds; detailed synthesis protocols belong in supplements .
  • Reproducibility: Provide exact buffer compositions (e.g., 118 mM NaCl in Krebs-Henseleit solution) and equipment specifications (e.g., Grass 7D polygraph) .
  • Ethics Statements: Declare animal welfare protocols (e.g., anesthesia methods, euthanasia guidelines) in the Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.